molecular formula C10H6N2O2 B3379793 5-cyano-1H-indole-3-carboxylic Acid CAS No. 174500-89-1

5-cyano-1H-indole-3-carboxylic Acid

Cat. No.: B3379793
CAS No.: 174500-89-1
M. Wt: 186.17 g/mol
InChI Key: PQKDHLJDXYCJRJ-UHFFFAOYSA-N
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Description

5-Cyano-1H-indole-3-carboxylic acid (CAS 174500-89-1) is a high-purity indole derivative supplied as a solid and is a valuable chemical intermediate for research and development . This compound features a molecular formula of C 10 H 6 N 2 O 2 and is characterized by the presence of both a cyano group and a carboxylic acid functional group on its indole ring system, making it a versatile building block for further chemical synthesis . The primary research value of this compound lies in its role as a key precursor in medicinal chemistry and drug discovery. Indole-3-carboxylic acid derivatives are known to be investigated for their potential biological activities, and this specific analog is part of a broader class of compounds explored for various applications . Researchers utilize this scaffold in the design and synthesis of novel molecules, particularly in the development of DHODH (Dihydroorotate Dehydrogenase) inhibitors, which represent a promising area of pharmaceutical research . Its structural features make it a critical intermediate for constructing more complex compounds aimed at specific therapeutic targets. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-cyano-1H-indole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O2/c11-4-6-1-2-9-7(3-6)8(5-12-9)10(13)14/h1-3,5,12H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQKDHLJDXYCJRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)C(=CN2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801293676
Record name 5-Cyano-1H-indole-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174500-89-1
Record name 5-Cyano-1H-indole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174500-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Cyano-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801293676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Chemical Transformations of 5 Cyano 1h Indole 3 Carboxylic Acid

Direct and Indirect Synthesis of 5-Cyano-1H-Indole-3-Carboxylic Acid and its Precursors

The preparation of this compound can be achieved either by building the indole (B1671886) ring with the required functional groups already in place on the precursors or by adding them to a pre-formed indole nucleus. A notable direct method involves the C-H carboxylation of 5-cyanoindole (B20398). In a representative procedure, 5-cyanoindole is reacted with carbon dioxide in the presence of a strong base like lithium tert-butoxide (LiOtBu) in an aprotic polar solvent such as N,N-dimethyl-formamide (DMF) at elevated temperatures. chemicalbook.com This reaction directly introduces the carboxylic acid group at the C3 position of the 5-cyanoindole scaffold, offering an efficient route to the target molecule. chemicalbook.com

Indirect methods often rely on powerful indole ring-forming reactions to first construct an indole-3-carboxylic acid derivative, followed by the introduction of the cyano group at the 5-position.

Classical and Contemporary Indole Annulation Strategies for 3-Carboxylic Acid Functionalization

The indole-3-carboxylic acid framework is a common target in organic synthesis, and several named reactions have been adapted for its creation.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and widely used method for preparing indoles. wikipedia.orgbyjus.com The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone. wikipedia.orgbyjus.com To generate an indole with a carboxylic acid at the 3-position, a β-keto acid or a derivative like pyruvic acid is used as the carbonyl component. thermofisher.com

For the specific synthesis of a 5-cyano-substituted indole, one would start with (4-cyanophenyl)hydrazine. Condensation of this hydrazine (B178648) with pyruvic acid would form the corresponding hydrazone. Subsequent treatment with a Brønsted or Lewis acid catalyst (e.g., HCl, H₂SO₄, ZnCl₂) induces a rsc.orgrsc.org-sigmatropic rearrangement and cyclization to yield the 5-cyano-indole-2-carboxylic acid. While the classical Fischer synthesis with pyruvic acid leads to 2-carboxylic acids, modifications in the carbonyl partner are necessary to achieve 3-carboxylation. thermofisher.com

An alternative, indirect strategy involves a Japp-Klingemann type Fischer-indole synthesis to produce an indole-5-carboxylic acid, which can then undergo functional group interconversion of the carboxylic acid to a cyano group. nih.gov

Table 1: Key Features of Fischer Indole Synthesis for Carboxylated Indoles

FeatureDescription
Precursors Arylhydrazine (e.g., (4-cyanophenyl)hydrazine) and a carbonyl compound (e.g., a pyruvate (B1213749) derivative).
Key Intermediate Arylhydrazone.
Catalysts Brønsted acids (HCl, H₂SO₄, PPA) or Lewis acids (ZnCl₂, BF₃). wikipedia.org
Core Transformation Acid-catalyzed rsc.orgrsc.org-sigmatropic rearrangement of the enamine tautomer of the hydrazone. wikipedia.org

The Nenitzescu indole synthesis, first reported by Costin Nenițescu in 1929, is a reaction that forms 5-hydroxyindole (B134679) derivatives from the condensation of a benzoquinone with a β-aminocrotonic ester (an enamine). wikipedia.orgsynarchive.com The reaction mechanism involves a Michael addition of the enamine to the benzoquinone, followed by a cyclization and elimination cascade. wikipedia.org

This method inherently produces a 5-hydroxyindole-3-carboxylic ester. wikipedia.orgrevistadechimie.roresearchgate.net Therefore, it serves as an indirect route to this compound. The synthesis would proceed by first preparing the ethyl 5-hydroxy-1H-indole-3-carboxylate. The resulting 5-hydroxy group would then need to be converted to the desired 5-cyano group in subsequent synthetic steps, for example, through a Sandmeyer-type reaction on a derived diazonium salt or via a multi-step conversion. The reaction is typically performed in polar solvents, and the use of mild Lewis acid catalysts can improve yields. wikipedia.orgcnr.it

Table 2: Overview of the Nenitzescu Indole Synthesis

FeatureDescription
Precursors Benzoquinone and a β-enamino ester (e.g., ethyl β-aminocrotonate). synarchive.com
Primary Product 5-Hydroxyindole-3-carboxylic ester. wikipedia.org
Mechanism Michael addition followed by nucleophilic attack of the enamine and elimination. wikipedia.org
Applicability An indirect pathway requiring subsequent functional group transformation of the 5-hydroxy group.

The Larock indole synthesis, developed by Richard C. Larock in 1991, is a powerful palladium-catalyzed heteroannulation reaction between an o-iodoaniline and a disubstituted alkyne to produce a 2,3-disubstituted indole. wikipedia.org The reaction is highly versatile and tolerates a wide range of functional groups on both starting materials. ub.eduresearchgate.net

To apply this methodology for the synthesis of this compound, one would require two key precursors: 2-iodo-4-cyanoaniline and an alkyne bearing a carboxylic acid or a protected carboxylate group at one of its termini. The palladium catalyst, typically Pd(OAc)₂, facilitates a sequence of oxidative addition, alkyne insertion, and reductive cyclization to form the indole ring. wikipedia.org The regioselectivity of the alkyne insertion is a critical factor, often placing the more sterically bulky substituent at the 2-position of the resulting indole. wikipedia.org By choosing an appropriate alkyne, such as propiolic acid ethyl ester, the 3-carboxylic acid functionality can be installed directly during the annulation process.

Table 3: Larock Indole Synthesis Parameters

ParameterDetails
Aniline Precursor An o-haloaniline, such as 2-iodo-4-cyanoaniline.
Alkyne Precursor A disubstituted alkyne, one substituent being a carboxylate or its equivalent.
Catalyst System Typically Palladium(II) acetate (B1210297) (Pd(OAc)₂). wikipedia.orgub.edu
Reaction Conditions Often requires a base (e.g., K₂CO₃) and a chloride salt (e.g., LiCl). wikipedia.org

Targeted Introduction of the Cyano Group at the 5-Position

A common and highly effective strategy for synthesizing the title compound involves the late-stage introduction of the cyano group onto a pre-formed indole ring that already contains the 3-carboxylic acid moiety. This is typically achieved through the cyanation of a suitably functionalized precursor at the 5-position.

The conversion of a 5-haloindole derivative, most commonly 5-bromo-1H-indole-3-carboxylic acid, into the corresponding 5-cyano compound is a well-established transformation. chemimpex.com This precursor is a versatile building block for developing various bioactive molecules. chemimpex.com The reaction is typically accomplished using a transition metal-catalyzed cross-coupling reaction, known as a cyanation reaction.

Palladium-catalyzed cyanation is a frequently employed method. In this approach, 5-bromo-1H-indole-3-carboxylic acid (or its ester) is reacted with a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium cyanide (KCN), in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) and a suitable ligand. This reaction efficiently replaces the bromine atom with a cyano group to afford this compound. Copper-catalyzed cyanations are also a viable alternative.

Photochemical Pathway from Cyanotriazoles to 5-Cyanoindoles

A potential, albeit less direct, method for the formation of the cyanoindole core involves the photochemical transformation of cyanotriazoles. Research has demonstrated that 1,4-diaryl-5-cyano-1,2,3-triazoles can undergo photoconversion to yield cyanoindoles. thieme-connect.com This process, known as photodenitrogenation, relies on the irradiation of the cyanotriazole precursor with light, typically at wavelengths of 300 nm or 390 nm, which induces the extrusion of nitrogen gas (N₂) and subsequent rearrangement to form the indole ring. thieme-connect.com

The regiochemical outcome of this reaction, determining whether a 2-cyanoindole or a 3-cyanoindole (B1215734) is formed, is dependent on the electronic properties of the substituents on the triazole ring. thieme-connect.com For instance, the photoconversion of specific 5-cyanotriazoles has been shown to lead to the formation of 3-cyanoindoles. thieme-connect.com Mechanistic studies suggest the reaction proceeds through a highly reactive azirine intermediate which then rearranges to the more stable indole isomers. thieme-connect.com While this photochemical pathway provides a novel route to the cyanoindole skeleton, its application to the specific synthesis of 5-cyanoindoles would require a carefully substituted cyanotriazole precursor.

Integration of Carboxylic Acid at the 3-Position

The introduction of a carboxylic acid group at the C3 position of the indole ring is a critical step in the synthesis of the target molecule. This can be achieved through direct carboxylation of a pre-existing indole scaffold or as part of a sequential functionalization strategy.

Direct carboxylation of the indole C3-H bond is an efficient method for synthesizing indole-3-carboxylic acids. A prominent strategy involves the reaction of an indole derivative with carbon dioxide (CO₂) in the presence of a strong base. nih.gov For the synthesis of this compound, a direct carboxylation of 5-cyanoindole is a highly effective method. chemicalbook.com This reaction is typically performed using a strong base like lithium tert-butoxide (LiOtBu) in a polar aprotic solvent such as N,N-dimethylformamide (DMF). chemicalbook.com The base deprotonates the indole nitrogen, increasing the nucleophilicity of the indole ring and facilitating the attack at the C3 position by CO₂. nih.gov

Another approach involves enzymatic carboxylation. The enzyme indole-3-carboxylic acid decarboxylase (AnInD), from the UbiD family, has been shown to catalyze the carboxylation of indole to indole-3-carboxylic acid in the presence of a CO₂ source like sodium bicarbonate. nih.gov This biocatalytic method represents a greener alternative to traditional chemical methods.

Parameter Condition Reference
Starting Material 5-Cyanoindole chemicalbook.com
Reagent Carbon Dioxide (CO₂) chemicalbook.com
Base Lithium tert-butoxide (LiOtBu) chemicalbook.com
Solvent N,N-dimethylformamide (DMF) chemicalbook.com
Temperature 100 °C chemicalbook.com
Reaction Time 24 hours chemicalbook.com
Yield 90-95% chemicalbook.com

This interactive table summarizes the reaction conditions for the direct carboxylation of 5-cyanoindole.

Sequential functionalization provides a versatile approach to constructing complex indoles by introducing functional groups in a stepwise manner. In the context of this compound, a logical sequence involves first obtaining the 5-cyanoindole intermediate, followed by the introduction of the carboxylic acid at the C3 position.

The synthesis of the 5-cyanoindole intermediate can be accomplished through various methods, such as the Sandmeyer reaction on 5-aminoindole (B14826) or by building the indole ring from a precursor already containing a cyano group, for example, through the reductive cyclization of a substituted 2-chloronitrobenzene with ethyl cyanoacetate. nih.govbeilstein-journals.org

Once 5-cyanoindole is obtained, the C3 position can be functionalized. Besides direct carboxylation, an alternative strategy is to first introduce a formyl group (-CHO) at the C3 position via electrophilic substitution, a classic example being the Vilsmeier-Haack reaction. The resulting 5-cyano-1H-indole-3-carbaldehyde can then be oxidized to the corresponding carboxylic acid using standard oxidizing agents. This two-step process offers an alternative route to the final product. The development of efficient strategies to functionalize the C3-position of indoles remains an active area of research, with various methods being developed for C-H bond activation and cross-coupling reactions. chemrxiv.orgrsc.org

Optimized Multi-Step Synthesis of this compound

An optimized synthesis of this compound is achieved through a direct and high-yielding carboxylation of a readily available intermediate. chemicalbook.com

The key intermediate for this optimized synthesis is 5-cyanoindole. This intermediate is then subjected to direct C-H carboxylation. The reaction is carried out in a dried reaction vessel where 5-cyanoindole and an excess of lithium tert-butoxide are combined. chemicalbook.com After evacuating the vessel and introducing a carbon dioxide atmosphere, DMF is added, and the mixture is heated. chemicalbook.com

Upon completion, the reaction is quenched with an acid solution (e.g., 2 N HCl) and the product is extracted with an organic solvent like ethyl acetate. chemicalbook.com The combined organic layers are then washed, dried, and concentrated under reduced pressure. chemicalbook.com Purification of the crude product is critical to obtaining high-purity this compound. This is effectively achieved using preparative thin-layer chromatography (TLC) with a solvent system such as hexane:acetone (1:1). chemicalbook.com Recrystallization from an appropriate solvent system can also be employed as a final purification step to yield the product as a white solid. chemicalbook.com

The direct carboxylation method for synthesizing this compound is highly efficient, with reported yields reaching 90-95%. chemicalbook.com This high yield is a significant advantage for this synthetic route.

For scalability, transitioning from a laboratory-scale batch process to larger-scale production requires careful consideration. While the reported batch process is effective, potential challenges on a larger scale include managing the exothermicity of the reaction with the strong base, ensuring efficient mixing, and handling the gaseous CO₂ reagent safely and effectively.

A modern approach to enhance scalability and process control is the use of continuous flow chemistry. beilstein-journals.org A flow chemistry setup could allow for better temperature control, improved safety, and consistent product quality. nih.govresearchgate.net Optimization in a flow system would involve adjusting parameters such as reagent concentration, flow rate, reaction temperature, and pressure to maximize throughput and yield. beilstein-journals.org For instance, the use of packed-bed reactors with a solid-supported base or catalyst could simplify downstream processing. nih.gov Although the direct carboxylation of 5-cyanoindole is a high-yielding reaction, adapting it to a scalable, potentially continuous, process would be a key step for industrial application, requiring optimization studies similar to those performed for other indole syntheses. beilstein-journals.org

Derivatization and Subsequent Functionalization Reactions of this compound

Esterification and Amidation Reactions of the Carboxylic Acid Moiety

The carboxylic acid group at the C-3 position is a prime site for modification through esterification and amidation reactions.

Esterification:

Esterification of this compound is typically achieved by reacting it with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. rug.nlmasterorganicchemistry.com This reaction can also be facilitated by various coupling agents. For instance, the use of dicyclohexylcarbodiimide (B1669883) (DCC) has been reported for the synthesis of certain indole-3-acetic acid esters. frontiersin.org The choice of alcohol and reaction conditions can be tailored to produce a wide range of esters with varying properties. A concise flow synthesis method has been developed for the production of indole-3-carboxylic esters, highlighting the industrial relevance of these compounds. researchgate.net

Amidation:

Amidation of the carboxylic acid moiety involves its reaction with an amine, often activated by a coupling agent to form an amide bond. lookchemmall.com This reaction is fundamental in the synthesis of various biologically active molecules. For example, N-(3-cyano-1H-indol-5-yl)-1H-benzo[d]imidazole-5-carboxamides have been synthesized and evaluated as xanthine (B1682287) oxidase inhibitors. nih.gov The synthesis of these amides typically involves coupling the indole carboxylic acid with the appropriate amine. Similarly, indolyl carboxylic amide analogues have been prepared as selective D3 dopamine (B1211576) receptor ligands. nih.gov The use of catalysts like Nb2O5 has also been explored for the direct amidation of carboxylic acids with amines. researchgate.net

Table 1: Examples of Esterification and Amidation Reactions

Reactant 1 Reactant 2 Product Type Reference(s)
This compound Alcohol Ester rug.nlmasterorganicchemistry.comresearchgate.net
This compound Amine Amide lookchemmall.comnih.govnih.gov
Indole-3-acetic acid Alcohol Ester frontiersin.org

Transformations Involving the Cyano Group

The cyano group at the C-5 position offers a handle for various chemical transformations, although it is often retained in the final product for its electronic properties. One notable transformation is its participation in cycloaddition reactions. While specific examples for this compound are less common in the provided context, the general reactivity of cyano groups on indole rings is well-established. nih.gov For instance, 3-cyanoacetyl indoles are versatile starting materials for constructing a variety of molecules containing indole moieties. rsc.org The cyano group can also be a precursor for other functional groups through reactions like hydrolysis to a carboxylic acid or reduction to an amine, though these are not explicitly detailed for this specific compound in the provided search results. A concise flow synthesis of an indole-3-carboxylic ester and its derivatization to an auxin mimic has been reported, which may involve transformations of a cyano group at some stage. beilstein-journals.org

Modifications of the Indole Nitrogen (N-1)

The nitrogen atom of the indole ring can be readily functionalized, most commonly through N-alkylation.

N-Alkylation:

N-alkylation of the indole nucleus is a common strategy to introduce diversity and modulate the biological activity of indole derivatives. google.comnih.gov This reaction is typically carried out by treating the indole with an alkyl halide in the presence of a base. For example, the N-alkylation of 5-bromoindole (B119039) has been achieved using various bases and alkylating agents. google.com The synthesis of C5-substituted 1-alkyl-1H-indole-3-carboxylic esters has been reported through a domino aza-Michael-SNAr-heteroaromatization sequence, which involves the alkylation of the indole nitrogen. nih.gov Iron-catalyzed N-alkylation of indolines and indoles has also been developed as a sustainable synthetic method. nih.gov Phase-transfer catalysis is another effective method for the N-alkylation of indole derivatives. researchgate.net

Table 2: N-Alkylation of Indole Derivatives

Indole Substrate Alkylating Agent Catalyst/Base Product Reference(s)
5-Bromoindole Alkyl halide Base N-Alkyl-5-bromoindole google.com
Indoline (B122111) Alcohol Iron complex N-Alkylindoline nih.gov
Indole Alkyl halide Phase-transfer catalyst N-Alkylindole researchgate.net

Reactions at the Indole C-2 Position

While the C-3 position is the most reactive site for electrophilic substitution in indoles, reactions at the C-2 position can also be achieved, often through directed metalation or specific catalytic processes. The provided information does not offer specific examples of reactions at the C-2 position of this compound. However, the general reactivity of the indole C2–C3 π-bond and the C2–N sigma bond towards cycloaddition reactions is known. nih.gov A rhodium-catalyzed aldehyde-directed oxidative [3 + 2] cascade annulation of indolecarbaldehydes with alkynes has been developed, which involves C-H activation at the C-2 position. acs.org

Electrophilic and Nucleophilic Substitutions on the Indole Ring System

The indole ring is susceptible to both electrophilic and nucleophilic substitution reactions, with the outcome depending on the reaction conditions and the nature of the substituents present on the ring.

Electrophilic Aromatic Substitution:

Electrophilic substitution on the indole ring typically occurs at the C-3 position due to the high electron density at this site. nih.govmasterorganicchemistry.com However, with the C-3 position already substituted in this compound, electrophilic attack would be directed to other positions on the benzene (B151609) ring, influenced by the directing effects of the cyano and carboxylic acid groups. The cyano group is a deactivating meta-director, while the carboxylic acid group is also deactivating and meta-directing. Therefore, electrophilic substitution would be expected to be challenging and likely occur at the C-7 or C-4 positions, though specific examples for this compound are not provided.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) on the indole ring is less common but can occur, particularly when the ring is substituted with strong electron-withdrawing groups. The cyano group at the C-5 position can activate the ring towards nucleophilic attack. A domino aza-Michael-SNAr-heteroaromatization route to C5-substituted 1-alkyl-1H-indole-3-carboxylic esters has been reported, where the cyano group facilitates the SNAr reaction. nih.gov Similarly, nucleophilic substitution reactions on 5-nitroindoles have been utilized in the synthesis of various derivatives. d-nb.info

Reactivity Profiles and Mechanistic Investigations of 5 Cyano 1h Indole 3 Carboxylic Acid

Fundamental Reactivity of the Indole (B1671886) Core in the Context of 5-Cyano-1H-Indole-3-Carboxylic Acid

The indole ring is an electron-rich aromatic system, yet its inherent reactivity is significantly modulated by its substituents. sci-hub.se The presence of both a cyano and a carboxylic acid group, particularly electron-withdrawing ones, makes the indole core less prone to electrophilic substitution compared to unsubstituted indole. sci-hub.seresearchgate.net

Nucleophilic Character and Protonation Behavior

The indole ring system is generally considered a π-excessive heterocycle, making it a good nucleophile. sci-hub.se However, in this compound, the nucleophilic character is substantially altered. The C3 position, typically the most nucleophilic site in indoles, is occupied by the carboxylic acid group. nih.gov While the indole nitrogen (N1) can act as a nucleophile, its reactivity is diminished by the strong electron-withdrawing effect of the cyano group at the C5 position, which reduces electron density across the ring system. nih.govresearchgate.net

Protonation is a key aspect of the compound's reactivity, especially in acidic reaction media. nih.gov The protonation behavior is complex due to multiple potential sites: the carboxyl group, the cyano nitrogen, and the indole ring itself. The carboxylic acid is the most likely site of initial protonation in strongly acidic solutions. nih.gov Studies on related indolecarboxylic acids show that protonation is a critical step in reactions like decarboxylation. nih.govrsc.org The pKa values of related compounds provide insight into the likely protonation equilibria.

Table 1: Estimated pKa Values for Functional Groups Related to this compound

Functional Group/Compound Estimated pKa Site of Protonation
Indole (for N-H protonation) ~17 (in DMSO) N1
Indole (for C3 protonation) -3.6 C3
Benzoic Acid 4.2 Carboxyl OH

Note: These are approximate values for related, simpler molecules and serve to illustrate the relative basicity of the different sites.

Aromaticity and Electron Density Distribution

Indole is a 10-π electron aromatic system, conforming to Hückel's rule. msu.edu The introduction of a cyano group at the 5-position and a carboxylic acid at the 3-position significantly perturbs the electron density distribution. nih.gov Both are electron-withdrawing groups that decrease the electron density of the aromatic core, a phenomenon known as electron perturbation which can reduce aromaticity. nih.gov

Reaction Mechanisms of Chemical Transformations

The most characteristic reaction of this compound is decarboxylation, which is a common transformation for indole-3-carboxylic acids in general. researchgate.net This reaction can proceed through several mechanistic pathways.

Decarboxylation Pathways of Indole-3-Carboxylic Acids

The removal of the carboxyl group from the C3 position to form 5-cyanoindole (B20398) is a synthetically important process. The mechanism can be influenced by the reaction conditions, such as the presence of acid, base, or metal catalysts.

Metal-free decarboxylation of indole-3-carboxylic acids can be achieved under various conditions. tandfonline.comresearchgate.nettandfonline.com

Acid-Catalyzed Decarboxylation : In acidic media, the reaction proceeds via an A-SE2 mechanism. rsc.org The process involves the protonation of the indole ring at the C3 position, forming a zwitterionic intermediate. rsc.org This intermediate then undergoes carbon-carbon bond cleavage, releasing carbon dioxide. nih.gov Studies using H₂O and D₂O have shown a solvent isotope effect, supporting the involvement of proton transfer in the rate-determining step. rsc.org In highly concentrated acids, it has been proposed that the initial addition of water to the carboxyl group can lead to a hydrated species that releases protonated carbonic acid upon C-C bond cleavage. nih.gov

Base-Promoted Decarboxylation : Decarboxylation can also occur under basic conditions. tandfonline.comresearchgate.nettandfonline.com In this case, the carboxylic acid is deprotonated to form a carboxylate anion. tandfonline.com The proposed mechanism suggests that the carboxylate anion can directly decarboxylate to form a carbanion at the C3 position, which is then protonated by the solvent or a proton source to yield the final product. tandfonline.comtandfonline.com This process can be promoted by bases like potassium carbonate (K₂CO₃) or even by solvents like acetonitrile (B52724) at high temperatures. tandfonline.comresearchgate.nettandfonline.com

Table 2: Comparison of Metal-Free Decarboxylation Conditions for Indole-3-Carboxylic Acids

Condition Catalyst/Promoter Solvent Temperature (°C) Typical Yield Reference
Basic K₂CO₃ (20 mol%) EtOH 140 89% - >99% tandfonline.com
Neutral Acetonitrile CH₃CN 140 89% - >99% tandfonline.com

Transition metals are often used to facilitate decarboxylation, frequently as part of a cross-coupling reaction. acs.orgacs.org While direct decarboxylation is less common, the mechanisms provide insight into the reactivity of the molecule. Catalysts based on gold, palladium, copper, and silver have been employed. researchgate.netacs.orggoogle.com

A general mechanism for a transition metal-catalyzed decarboxylative process often involves the following steps:

Coordination : The indole-3-carboxylic acid coordinates to the metal center, often through the carboxylate group.

Decarboxylation : The metal facilitates the cleavage of the C3-carboxyl bond, releasing CO₂ and forming an indolyl-metal intermediate.

Protonolysis : The indolyl-metal intermediate reacts with a proton source (like water or an acid) to regenerate the catalyst and release the 3-unsubstituted indole product.

For example, gold(III) has been shown to be a highly effective Lewis acid catalyst for the activation of indole-3-carboxylic acid in water, leading to decarboxylative coupling reactions. acs.org Similarly, palladium catalysts have been used for the decarboxylative reduction of carboxylic acids to the corresponding arenes. tandfonline.com These processes highlight the ability of transition metals to enable bond cleavage under milder conditions than typically required for thermal, uncatalyzed reactions. acs.orgacs.org

Cyclization and Annulation Reaction Mechanisms

The indole nucleus, particularly when functionalized with electron-withdrawing groups like the cyano group, serves as a versatile platform for constructing complex heterocyclic systems through cyclization and annulation reactions.

Visible-light-induced cascade reactions offer an efficient and environmentally friendly method for synthesizing complex molecules under mild conditions. rsc.org These reactions often proceed through radical intermediates. For indole derivatives, a plausible mechanism involves the generation of a radical species that adds to a tethered alkene, creating a new radical intermediate. nih.gov This intermediate then undergoes an intramolecular cyclization onto the indole ring. nih.gov The resulting radical can be oxidized to a cation, which then deprotonates to yield the final annulated product. nih.gov

A key feature of some of these transformations is that they can be achieved without the need for traditional photocatalysts or transition-metal catalysts. nih.gov For instance, the homolysis of certain reagents under visible light irradiation can initiate a radical chain process. nih.gov While this method is powerful, the electronic nature of substituents on the indole ring can significantly influence the reaction's efficiency. In a study on rhodium-catalyzed oxidative [3+2] cascade annulation of indolecarbaldehydes, substrates with strong electron-withdrawing groups, including a 5-cyano substituent, resulted in product yields of less than 30%. acs.org

Plausible Mechanism for Visible-Light-Induced Radical Cascade Cyclization

Step Description
1. Initiation A radical initiator (e.g., Umemoto's reagent) undergoes homolysis upon visible light irradiation to generate an initial radical species (e.g., CF₃•). nih.gov
2. Radical Addition The generated radical is trapped by a terminal alkene on the indole substrate, forming a relayed radical intermediate. nih.gov
3. Intramolecular Cyclization The new radical intermediate is intercepted by the indole ring in an intramolecular cyclization step (e.g., 6-exo-trig). nih.gov

| 4. Oxidation & Deprotonation | The resulting radical is oxidized to form a cation, which then undergoes deprotonation to yield the final annulated product. nih.gov |

A robust domino reaction sequence has been developed for the synthesis of C5-substituted 1-alkyl-1H-indole-3-carboxylic esters, which are derivatives of this compound. nih.govmdpi.com This process involves an aza-Michael addition, a subsequent intramolecular SNAr (Nucleophilic Aromatic Substitution) reaction, and a final heteroaromatization step. nih.govmdpi.comresearchgate.net

The reaction is initiated by the aza-Michael addition of a primary amine to a methyl 2-arylacrylate acceptor. mdpi.com This is followed by an SNAr ring closure. mdpi.com Although indoline (B122111) products were initially expected, oxidative heteroaromatization occurs to generate the more stable indole ring system. mdpi.comresearchgate.net This final oxidation likely results from a reaction with dissolved oxygen in the solvent, as the reactions are typically run under a nitrogen atmosphere. nih.govmdpi.com The process is facilitated by activating groups, such as nitro or cyano groups, on the aromatic ring of the acrylate (B77674) substrate. researchgate.net The reaction proceeds under anhydrous conditions in DMF with a base like K₂CO₃, producing the indole products in good to excellent yields (61-92%). mdpi.comdntb.gov.ua

Summary of Domino Reaction for Indole Synthesis

Reactant A Reactant B Conditions Yield (%) Reference
Methyl 2-(2-fluoro-5-nitrophenyl)acrylate Hexylamine K₂CO₃, DMF, 23-90 °C 80 mdpi.com

The functional groups on the indole ring play a crucial role in directing the regioselectivity of cyclization reactions. The carboxylic acid group itself is a known directing group in metal-catalyzed C–H functionalization reactions. nih.gov It can effectively direct arylation to the ortho position. nih.gov Notably, in substrates containing multiple potential directing sites, such as 6-phenylpyridine-3-carboxylic acid, the carboxylic acid group can override the directing ability of the pyridine (B92270) nitrogen. nih.gov This directing effect is also applicable to indole carboxylic acids. nih.gov

In radical cascade cyclizations, the electronic properties of substituents like the cyano group are significant. The cyano group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack but can activate it for nucleophilic substitution (SNAr), as seen in the domino process. mdpi.comresearchgate.net In radical reactions, the cyano group's influence can be more complex. For instance, in a rhodium-catalyzed oxidative annulation, indole-3-carbaldehydes bearing a 5-cyano group proved to be less reactive substrates. acs.org This suggests that the strong deactivating nature of the cyano group can hinder certain metal-catalyzed or radical-mediated cyclization pathways by altering the electronic density of the indole nucleus.

Mechanisms of Functional Group Interconversion (e.g., Carboxylic Acid to Cyanide)

The carboxylic acid and cyano groups on the title compound can be interconverted through various synthetic methods. The conversion of carboxylic acids to nitriles is a valuable transformation in organic synthesis. researchgate.net One strategy involves an iron-catalyzed deoxynitrogenation, where a cyanamide (B42294) acts as both a recyclable nitrogen donor and a deoxygenating agent. researchgate.net Other methods include one-pot reactions using hydroxylamine (B1172632) sulfate (B86663) and a catalyst under microwave irradiation. researchgate.net

Conversely, the hydrolysis of a nitrile group to a carboxylic acid is a fundamental reaction. libretexts.orgchemistrysteps.com This transformation can be achieved under either acidic or basic conditions. chemistrysteps.com

Acid-Catalyzed Hydrolysis : The nitrile is heated under reflux with a dilute mineral acid, such as HCl. libretexts.org The mechanism begins with the protonation of the nitrile nitrogen, which makes the carbon atom more electrophilic and susceptible to nucleophilic attack by water. This leads to the formation of an amide intermediate, which is then further hydrolyzed under the acidic conditions to yield the corresponding carboxylic acid and an ammonium (B1175870) ion. chemistrysteps.com

Base-Catalyzed Hydrolysis : This process involves heating the nitrile with an aqueous alkali solution, like sodium hydroxide (B78521). libretexts.org The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile. chemistrysteps.com This forms an intermediate that, after proton transfers, yields an amide. The amide is subsequently hydrolyzed under the basic conditions to form a carboxylate salt and ammonia. chemistrysteps.com To obtain the free carboxylic acid, the resulting mixture must be acidified with a strong acid. libretexts.org

Kinetic and Thermodynamic Aspects of Reactivity

The Kinetic Isotope Effect (KIE) is a powerful tool for investigating reaction mechanisms. nih.govnih.gov It involves measuring the change in the rate of a reaction when an atom in the reactant is replaced by one of its heavier isotopes (e.g., replacing hydrogen ¹H with deuterium (B1214612) ²H). A significant change in rate (a primary KIE) indicates that the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. nih.gov

KIE studies have been instrumental in understanding enzymatic reactions, such as those catalyzed by lipoxygenases (LOs). nih.gov For example, LOs catalyze the hydrogen atom abstraction from polyunsaturated fatty acids. nih.gov Studies using deuterated linoleic acid have shown extremely large KIEs, which has been interpreted as evidence for quantum mechanical tunneling in the hydrogen abstraction step. nih.gov

Interestingly, the magnitude of the KIE can also reveal "isotope sensitive branching," where isotopic substitution at one position alters the regioselectivity of the reaction. nih.gov In a study on the reaction of human 15-lipoxygenase-1 with arachidonic acid (AA), deuteration at the C13 position led to an inversion of regioselectivity. nih.gov With unlabeled AA, hydrogen abstraction occurred primarily from C13, but with 13-d₂-AA, abstraction from C10 became the dominant pathway. nih.gov Such studies highlight how KIEs can provide deep insights into a reaction's energy landscape and mechanistic pathways. Although specific KIE studies on this compound are not detailed in the reviewed literature, these principles would be directly applicable to investigating its C-H activation, decarboxylation, or other bond-breaking reactions.

Reported Kinetic Isotope Effects in Lipoxygenase Reactions

Enzyme Substrate Isotope Label Apparent Dkcat Reference
15-hLO-1 Arachidonic Acid (AA) 13-d₂-AA 3.99 ± 0.17 nih.gov
sLO-1 Linoleic Acid (LA) Perdeuterated LA 50 nih.gov

Advanced Structural Elucidation and Spectroscopic Characterization of 5 Cyano 1h Indole 3 Carboxylic Acid and Its Derivatives

X-ray Crystallography for Solid-State Structural Analysis

The definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state material is single-crystal X-ray diffraction. This technique would provide unequivocal proof of the molecule's structure, conformation, and packing within the crystal lattice.

Crystal Structure DeterminationA crystallographic study of 5-cyano-1H-indole-3-carboxylic acid would begin with the growth of high-quality single crystals suitable for diffraction. The crystal would be mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern would be analyzed to determine the unit cell parameters (the fundamental repeating unit of the crystal) and the space group (the set of symmetry operations that describe the crystal). For instance, a related compound, methyl 5-methoxy-1H-indole-2-carboxylate, was found to crystallize in the monoclinic system with the space group P21/n.researchgate.netThe final refinement of the structural data would yield precise atomic coordinates, bond lengths, and bond angles.

Table 1: Hypothetical Crystallographic Data for this compound

Parameter Expected Value
Chemical Formula C₁₀H₆N₂O₂
Molecular Weight 186.17 g/mol
Crystal System To be determined (e.g., Monoclinic, Orthorhombic)
Space Group To be determined
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Z (Molecules per unit cell) To be determined

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural and Dynamic Characterization

NMR spectroscopy is the most powerful tool for determining molecular structure in solution. While basic ¹H NMR data for related compounds are available, a full analysis using advanced techniques is necessary for complete structural assignment and to understand the molecule's dynamics. chemicalbook.comchemicalbook.com

Advanced 1D and 2D NMR Techniques (e.g., HMBC, ROESY) for Connectivity and StereochemistryA comprehensive NMR analysis would utilize a suite of experiments. A standard ¹H NMR spectrum would show the chemical shifts and coupling constants of the protons, while a ¹³C NMR spectrum would identify all unique carbon environments.

To establish connectivity, two-dimensional (2D) NMR experiments are essential.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, confirming C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation): This crucial experiment reveals correlations between protons and carbons over two to three bonds. It would be used to unambiguously assign the quaternary carbons (such as C3, C3a, C5, C7a, and the carboxyl and nitrile carbons) by observing their correlations to nearby protons. For example, the proton at the 2-position (H2) would show an HMBC correlation to the carboxyl carbon (C=O) and carbon C3a.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, confirming the proton network within the molecule, particularly on the benzene (B151609) portion of the indole (B1671886) ring.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, providing information about the molecule's three-dimensional structure and conformation in solution.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Assignments (in DMSO-d₆)

Position Predicted ¹H δ (ppm) Predicted ¹³C δ (ppm) Key HMBC Correlations
1 (NH) ~12.5 (broad s) - C2, C3, C7a
2 ~8.2 (s) ~130 C3, C3a, Carboxyl C
3 - ~110 H2, H4
3a - ~128 H2, H4, H7
4 ~8.4 (s) ~125 C3, C5, C6, C7a
5 - ~105 H4, H6
6 ~7.7 (d) ~128 C4, C5, C7a
7 ~7.8 (d) ~120 C3a, C5
7a - ~138 H2, H4, H7
COOH ~13.0 (broad s) ~165 H2

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The vibrational spectrum of this compound is characterized by distinct bands corresponding to the stretching and bending modes of its constituent functional groups. The nitrile (C≡N) group, a key feature of this molecule, gives rise to a sharp and intense absorption in the IR spectrum. In derivatives such as methyl 1-benzyl-5-cyano-2-phenyl-1H-indole-3-carboxylate and methyl 5-cyano-1-phenethyl-2-phenyl-1H-indole-3-carboxylate, this stretching vibration is observed at approximately 2232 cm⁻¹ and 2234 cm⁻¹, respectively. mdpi.com A similar characteristic absorption for a cyano group on a porphyrin ring has been noted at 2211 cm⁻¹. researchgate.net

The carboxylic acid moiety presents several characteristic vibrations. The carbonyl (C=O) stretching mode is particularly sensitive to its environment. In the aforementioned ester derivatives, the C=O stretch appears around 1700-1703 cm⁻¹. mdpi.com For the free acid, this frequency is significantly influenced by hydrogen bonding. Theoretical studies on carboxylic acids show that the free C=O stretch occurs at 1770-1780 cm⁻¹, but this downshifts considerably upon forming hydrogen bonds. nih.gov

The N-H group of the indole ring and the O-H group of the carboxylic acid also provide important spectral signatures. In related indole carboxylic acids, the N-H stretching vibration involved in intermolecular hydrogen bonding is typically assigned to a sharp band around 3342 cm⁻¹. mdpi.com In contrast, the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer is characterized by a very broad and prominent absorption band that can span from approximately 3200 cm⁻¹ down to 2000 cm⁻¹. mdpi.com

A summary of key vibrational assignments is presented below.

Vibrational ModeFunctional GroupTypical Wavenumber (cm⁻¹)Notes
N-H stretchIndole N-H~3342Sharp band, indicative of N-H···O hydrogen bonding. mdpi.com
O-H stretchCarboxylic Acid O-H3200 - 2000Very broad absorption due to strong O-H···O hydrogen bonding in dimers. mdpi.com
C≡N stretchNitrile2211 - 2234Sharp, characteristic absorption. mdpi.comresearchgate.net
C=O stretchCarboxylic Acid C=O1700 - 1725Frequency is lowered from the free value (~1770 cm⁻¹) due to hydrogen bonding. mdpi.comnih.gov

The solid-state structure and, consequently, the vibrational spectra of this compound are dominated by extensive intermolecular hydrogen bonding. Similar to other indole carboxylic acids, it is expected to form stable, centrosymmetric cyclic dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups of two molecules. mdpi.comnd.edu This dimeric structure is the primary reason for the significant frequency shift and broadening of the O-H stretching band and the lowering of the C=O stretching frequency observed in the IR spectrum. nih.govmdpi.com

Theoretical studies on acetic and propionic acid complexes provide a framework for interpreting these shifts. nih.gov

Direct hydrogen bonding to the carbonyl oxygen (C=O···H) typically shifts the ν(C=O) frequency down to the 1745-1760 cm⁻¹ range.

Hydrogen bonding at the hydroxyl hydrogen (O-H···) induces a larger downshift to 1720-1745 cm⁻¹.

Complexes where both the carbonyl oxygen and the hydroxyl hydrogen are simultaneously hydrogen-bonded, as in a cyclic dimer, exhibit significantly low ν(C=O) frequencies in the 1725-1700 cm⁻¹ range. nih.gov

In addition to the carboxylic acid dimer formation, the indole N-H group acts as a hydrogen bond donor, typically forming N-H···O interactions with the carbonyl oxygen of an adjacent dimer. mdpi.comunlp.edu.ar This secondary hydrogen bonding network connects the primary dimer units into larger supramolecular structures. The involvement of the N-H group in such an interaction is confirmed by the presence of a sharp absorption band around 3342 cm⁻¹, a frequency lower than that of a "free" N-H group. mdpi.comresearchgate.net These hydrogen bonding patterns are the most significant factors determining the molecule's conformational signature in the solid state.

Potential Energy Distribution (PED) analysis is a theoretical method used to provide a detailed and quantitative assignment of vibrational bands. This computational technique breaks down each normal mode of vibration into contributions from various internal coordinates (e.g., bond stretching, angle bending, and torsions). While a specific PED analysis for this compound is not available in the reviewed literature, the methodology has been successfully applied to closely related molecules like 5-methoxy-1H-indole-2-carboxylic acid. mdpi.com

In such studies, the geometry of the molecule is first optimized using computational methods like Density Functional Theory (DFT). mdpi.com Subsequently, harmonic vibrational frequencies are calculated. The PED is then computed to assign the calculated frequencies to specific experimental bands in the IR and Raman spectra. For example, a band might be assigned as being composed of 80% C=O stretch, 10% C-C stretch, and 10% C-C-O bend. This approach avoids the ambiguity of assigning a band to a single, pure vibrational mode and is crucial for the accurate interpretation of the complex vibrational spectra of polyatomic molecules like indole derivatives. mdpi.com

Electronic Spectroscopy: UV-Visible and Photoelectron Spectroscopy

Electronic spectroscopy provides insight into the electronic structure of the molecule, including the energies of its molecular orbitals and the nature of its electronic transitions.

The UV-Visible absorption spectrum of this compound is primarily determined by the electronic transitions of the indole chromophore, modulated by the electron-withdrawing cyano and carboxylic acid groups. Unconjugated carboxylic acids absorb only at low wavelengths (~210 nm), so the observed spectrum is characteristic of the substituted indole system. libretexts.org

Studies on related indole carboxylic acids show strong absorption in the UV region. For instance, indole-3-carboxylic acid exhibits a distinct absorption spectrum with a maximum (λmax) at 278 nm. researchgate.net A spiropyran derivative containing an indole-5-carboxylic acid moiety shows a strong absorption peak around 300 nm. mdpi.com These absorptions are generally attributed to π→π* transitions within the aromatic indole ring system.

The character of the electronic transitions in cyanoindoles is known to be sensitive to the position of the cyano substituent. For 5-cyanoindole (B20398), the lowest excited singlet state (S₁) is reported to have significant ¹La character. researchgate.net The ¹La and ¹Lb are two distinct excited states in indole, and substitution can alter their relative energies. The ¹La state transition typically results in a larger change in dipole moment upon excitation compared to the ¹Lb state.

In the UV-PES spectrum of indole, the first ionization band appears at 7.9 eV. acs.orgnih.gov This corresponds to the energy required to remove an electron from the Highest Occupied Molecular Orbital (HOMO), which is a π-type orbital. acs.orgnih.gov The subsequent bands at higher ionization energies correspond to the removal of electrons from lower-lying molecular orbitals. The analysis of these spectra is typically supported by theoretical calculations to assign each band to a specific MO. acs.orgnih.govacs.orgnih.gov

The experimental ionization energies for indole are detailed in the table below.

Ionization Energy (eV)Molecular OrbitalOrbital Symmetry/Type
7.9HOMOA″ (π)
8.5HOMO-1A″ (π)
9.9HOMO-2A″ (π)
11.05HOMO-3A″ (π)
11.2HOMO-3 (alternate assignment)A' (σ)

Data sourced from studies on natural indole. acs.orgnih.gov

The introduction of a cyano and a carboxylic acid group, both of which are electron-withdrawing, is expected to stabilize the molecular orbitals, leading to an increase in the ionization energies compared to the parent indole.

Computational and Theoretical Chemistry Studies of 5 Cyano 1h Indole 3 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These calculations solve the Schrödinger equation, or its density functional theory equivalent, to determine the electronic distribution and energy of a molecule.

Density Functional Theory (DFT) and Ab Initio Methods

Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry for studying organic molecules. DFT methods, such as those employing the B3LYP functional, are known for providing a good balance between accuracy and computational cost, making them suitable for calculating the geometric and electronic properties of indole (B1671886) derivatives. Ab initio methods, like Hartree-Fock (HF) and post-Hartree-Fock methods, are based on first principles without empirical parameterization and offer high accuracy, though often at a greater computational expense.

For indole-containing molecules, these methods are used to optimize the molecular geometry, calculate vibrational frequencies, and determine electronic properties. For instance, studies on related indole carboxylic acids have successfully used DFT to understand their structural and electronic features.

Calculation of Thermochemical Parameters (e.g., Enthalpy of Formation)

Thermochemical parameters, such as the enthalpy of formation, provide crucial information about the stability and energy content of a molecule. These parameters can be calculated using quantum chemical methods by computing the total electronic energy of the molecule and applying corrections for zero-point vibrational energy and thermal contributions. While specific experimentally determined thermochemical data for 5-cyano-1H-indole-3-carboxylic acid are scarce, computational methods can provide reliable estimates. These calculations are vital for understanding the thermodynamics of reactions involving this compound.

Table 1: Representative Calculated Thermochemical Parameters

ParameterRepresentative ValueUnit
Enthalpy of FormationValue not directly available in search resultskJ/mol
Gibbs Free Energy of FormationValue not directly available in search resultskJ/mol
Heat Capacity (Cv)Value not directly available in search resultsJ/(mol·K)
Note: The values in this table are illustrative and represent the type of data obtained from quantum chemical calculations. Specific values for this compound would require dedicated computational studies.

HOMO-LUMO Analysis and Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity.

Table 2: Representative Frontier Molecular Orbital Energies

OrbitalRepresentative EnergyUnit
HOMO-6.5eV
LUMO-2.0eV
HOMO-LUMO Gap4.5eV
Note: These values are hypothetical and based on typical ranges observed for similar aromatic and heterocyclic compounds. The actual values for this compound would need to be determined through specific DFT or ab initio calculations.

Molecular Electrostatic Potential Surface (MESP) for Reactive Sites

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. The MESP maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Red regions indicate negative potential, associated with nucleophilic character (e.g., lone pairs on oxygen or nitrogen atoms), while blue regions represent positive potential, indicating electrophilic character (e.g., acidic protons).

For this compound, the MESP would likely show negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the cyano group, making these sites susceptible to electrophilic attack. The hydrogen atom of the carboxylic acid and the N-H proton of the indole ring would exhibit positive potential, marking them as sites for nucleophilic attack.

Aromaticity Assessment (e.g., NICS Calculations)

Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to quantify the aromaticity of a cyclic system. It involves calculating the magnetic shielding at a non-bonded point, typically at the center of a ring. A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity.

The indole ring system is aromatic, and NICS calculations can quantify the degree of aromaticity of both the benzene (B151609) and pyrrole (B145914) rings within the this compound molecule. The substituents, the cyano and carboxylic acid groups, can modulate the electron density and thus the aromatic character of the rings.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations focus on the properties of a single, often isolated, molecule, molecular modeling and dynamics simulations can explore the behavior of molecules in a condensed phase, such as in solution or in a biological environment.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule, which dictates its physical properties and how it interacts with biological systems. While specific studies on the conformational space of this compound are not extensively detailed in the available literature, insights can be drawn from computational studies on closely related indole derivatives.

For instance, theoretical studies on 1H-indole-3-acetic acid (IAA) have utilized methods like molecular dynamics at a semiempirical level, complemented by density functional theory (DFT) calculations (B3LYP/6-31G**), to scan its conformational space and identify low-energy conformers. researchgate.net Such analyses for IAA revealed 14 stable conformers, with further investigation into their electronic distributions and intramolecular interactions. researchgate.net

Similarly, X-ray crystallography studies on substituted indole carboxylic acids provide experimental data on their solid-state conformations. In the crystal structure of 5-fluoro-1H-indole-3-carboxylic acid, the carboxyl group is observed to be slightly twisted away from the indole ring plane, with a dihedral angle of 7.39 (10)°. nih.gov The crystal structures of other derivatives, such as indole-3-carboxylic acid and 5-methoxy-1H-indole-2-carboxylic acid, reveal the formation of cyclic dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups. mdpi.com These dimers are often further connected into larger sheets by N-H···O hydrogen bonds involving the indole nitrogen. mdpi.com

These findings suggest that the conformational landscape of this compound would likely be characterized by the orientation of the carboxylic acid group relative to the indole plane. Computational mapping of its potential energy surface would reveal the energy barriers between different rotational conformers (rotamers) of the carboxyl group and help identify the most stable, low-energy structures that are relevant for biological interactions.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a specific region of a target molecule, typically a protein receptor. This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action. Although docking studies focusing specifically on this compound are not prominent, the indole scaffold is a common feature in many molecules subjected to such analyses against a wide array of biological targets.

These studies demonstrate the versatility of the indole nucleus in forming key interactions within protein active sites. Common interactions include hydrogen bonds, involving the indole N-H group or substituents, and π-stacking interactions with aromatic residues of the protein. For example, docking studies of novel indole derivatives have shown potent binding to microbial enzymes like UDP-N-acetylmuramate-l-alanine ligase (MurC) and human lanosterol (B1674476) 14α-demethylase, with calculated binding energies indicating strong affinity. nih.gov In other research, indole-based compounds were docked against the 3C-like protease (3CLpro) of the SARS coronavirus, a critical target for antiviral drug development. nih.gov

The general procedure for such studies involves preparing the 3D structures of both the ligand and the protein target. The ligand is then placed into the binding site of the protein, and its orientation and conformation are systematically sampled. A scoring function is used to estimate the binding affinity for each pose, typically reported in kcal/mol, with more negative values suggesting stronger binding. nih.govmdpi.com These simulations can reveal crucial binding modes and guide the design of more potent and selective inhibitors.

Table 1: Examples of Molecular Docking Studies on Indole Derivatives

Indole Derivative Class Protein Target Key Findings
Heterocyclic Scaffolds-Based Indole Moiety UDP-N-acetylmuramate-l-alanine ligase (MurC), Human lanosterol 14α-demethylase Identification of compounds with minimum binding energy (-11.5 and -8.5 Kcal/mol) superior to standard drugs, indicating strong potential as antimicrobial agents. nih.gov
Isatin (B1672199) and Indole-based Compounds SARS-CoV 3CLpro Used to predict inhibitory activity and understand binding interactions within the active site of the viral protease. nih.gov
Azine Derivatives Bearing Indole Cyclin-Dependent Kinase 5 (CDK-5) Revealed strong binding affinities (e.g., -8.34 kcal/mol), supporting experimental anticancer activities. mdpi.com
3a,4-dihydro-3H- nih.govchemicalbook.comnih.govoxazaphospholo [3,4-a]indole-1-oxide derivatives K-Ras Oncoprotein Simulations showed promising interactions, with one compound exhibiting the strongest binding affinity, suggesting potential as an anticancer agent. thesciencein.org

Molecular Dynamics Simulations for Binding Stability and Conformational Changes in Protein-Ligand Complexes

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is invaluable for assessing the stability of a docked pose and observing conformational changes in both the ligand and the protein upon binding.

An MD simulation begins with the coordinates of the protein-ligand complex, often obtained from a docking study. The system is solvated in a box of water molecules and ions to mimic physiological conditions. The forces on each atom are calculated using a force field, and Newton's laws of motion are applied to predict the positions and velocities of the atoms over a series of small time steps. The resulting trajectory provides a detailed picture of the complex's dynamic behavior.

For a protein-ligand complex involving a molecule like this compound, MD simulations could be used to:

Assess Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand from its initial docked pose, researchers can determine if the binding is stable over the simulation time (typically nanoseconds to microseconds).

Analyze Intermolecular Interactions: MD trajectories allow for the analysis of the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, identified in docking.

Observe Conformational Changes: The simulation can reveal how the protein's binding pocket adapts to the ligand and how the ligand's conformation might change within the binding site.

Calculate Binding Free Energy: Advanced techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD trajectories to provide a more accurate estimation of the binding free energy.

While specific MD simulation studies on this compound are not detailed in the reviewed literature, the methodology is a standard and powerful tool in computational drug design to validate and refine the static models generated by molecular docking.

Quantitative Structure-Property/Activity Relationship (QSPR/QSAR) Studies

QSPR and QSAR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their physicochemical properties (QSPR) or biological activities (QSAR).

Development of Computational Models Relating Structure to In Vitro Biological Activities or Physicochemical Properties

The development of a QSAR model is a systematic process that involves several key steps. First, a dataset of molecules with known biological activities (e.g., IC₅₀ values) is compiled. For each molecule, a set of numerical values known as molecular descriptors, which encode different aspects of the chemical structure, are calculated.

Statistical or machine learning methods are then used to build a mathematical model that correlates the descriptors with the observed activity. A crucial part of this process is model validation, where the dataset is typically divided into a training set (to build the model) and a test set (to evaluate its predictive power on compounds not used in its creation).

A study on isatin and indole-based compounds as inhibitors of SARS CoV 3CLpro provides a clear example of this process. nih.gov In this work, QSAR models were developed using the CORAL software, which utilizes descriptors derived from the SMILES representation of the molecules combined with Monte Carlo optimization. nih.gov The reliability of the developed models was assessed using various statistical metrics. nih.gov

Table 2: Statistical Criteria for QSAR Models of Indole Derivatives against SARS CoV 3CLpro

Dataset R² (Coefficient of Determination) Q² (Cross-Validated R²)
Training Set High values indicate a good fit of the model to the training data. High values indicate good internal predictive ability.
Validation Set High values indicate the model's ability to predict the activity of new, external compounds. N/A
Test Set High values confirm the model's robustness and generalizability. N/A

Note: This table represents the types of statistical criteria used for QSAR model validation, as described in the study on indole derivatives. nih.gov Specific values depend on the particular model and data split.

Such models are powerful because, once validated, they can be used to predict the activity of new, unsynthesized compounds in silico, thereby prioritizing the most promising candidates for synthesis and experimental testing.

Descriptor Analysis and Feature Selection

The foundation of any QSAR/QSPR model is the set of molecular descriptors used. These descriptors are numerical representations of a molecule's physicochemical and structural features. There are thousands of potential descriptors, which can be categorized into several types:

Topological (2D) descriptors: Based on the 2D graph representation of the molecule (e.g., connectivity indices).

Geometrical (3D) descriptors: Based on the 3D coordinates of the atoms (e.g., molecular surface area, volume).

Electronic descriptors: Related to the electronic structure (e.g., dipole moment, partial charges, polarizability).

Constitutional descriptors: Simple counts of atoms, bonds, rings, etc.

Given the vast number of available descriptors, a critical step in QSAR modeling is feature selection . This process aims to identify the subset of descriptors that are most relevant to the biological activity being studied, while removing redundant or irrelevant ones. Having too many descriptors can lead to overfitting, where the model performs well on the training data but fails to predict new data accurately.

Various computational approaches are employed for feature selection. researchgate.net These methods analyze the correlation between descriptors and the target property to select the most informative set. For instance, in a comparative study of QSAR modeling, different feature selection methods were used to build models for properties like human intestinal absorption. researchgate.net The analysis can reveal which structural features are most important for a given activity. For example, descriptors related to hydrophobicity (like logP), polarizability, and electronic properties are often found to be crucial for drug-like properties. researchgate.net By identifying these key features, QSAR studies not only provide a predictive model but also offer valuable insights into the mechanism of action, guiding the rational design of new molecules with improved properties.

Applications of 5 Cyano 1h Indole 3 Carboxylic Acid Beyond Clinical Development

Role in Materials Science

The indole (B1671886) nucleus is a privileged structure in the development of functional organic materials due to its electron-rich nature and propensity to form extended π-conjugated systems. The incorporation of specific functional groups, such as the cyano and carboxylic acid moieties, allows for the fine-tuning of its electronic and optical properties.

Integration into Polymeric Structures for Electrochromic Devices

Conjugated polymers are central to the field of electrochromism, where materials change color reversibly upon the application of an external voltage. nih.gov Polymers containing indole and carbazole (B46965) units have been explored for these applications, forming the basis of electrochromic devices (ECDs). nih.govresearchgate.net For instance, polymers based on indole[3,2-b]carbazole have demonstrated outstanding performance, with high contrast, fast switching speeds, and good cycling stability. researchgate.net Similarly, films of poly(indole-6-carboxylic acid-co-2,2'-bithiophene) have been successfully used in high-contrast ECDs. mdpi.com

While direct integration of 5-cyano-1H-indole-3-carboxylic acid into such polymers is not extensively documented, its structure is highly promising. The carboxylic acid group provides a convenient handle for polymerization or for grafting onto other polymer backbones. The electron-withdrawing nature of the cyano group would be expected to modulate the polymer's electronic energy levels, influencing its color and redox potentials. This could lead to ECDs with a tailored color palette and enhanced performance characteristics. researchgate.netmdpi.com

Development of Functional Materials with Specific Optical or Electrical Properties

The indole scaffold is a key component in many fluorescent molecules and functional materials. acs.org The strategic modification of the indole ring can lead to materials with unique emissive properties. Research has shown that complex molecules derived from indole precursors can exhibit significant fluorescence. For example, a rhodium-catalyzed cascade reaction using 1-methyl-1H-indole-3-carbaldehyde bearing a 5-cyano substituent leads to the formation of cyclopenta[b]indol-1(4H)-one. acs.org This product can be further transformed into a spiro[furan-2,2'-indoline]-3′,5-dione, a class of compounds that has been observed to display blue or green light emission. acs.org

This demonstrates that the 5-cyano-indole scaffold serves as a crucial building block for constructing polycyclic systems with desirable optical properties. The presence of the cyano group can influence the intramolecular charge transfer characteristics of the final molecule, which is a key factor in designing fluorescent materials and organic light-emitting diodes (OLEDs). The inherent properties of carboxylic acid derivatives have also been studied for their potential in creating materials with significant third-order nonlinear optical (NLO) properties, suggesting that the title compound could be a candidate for such applications. nih.gov

Contributions to Catalysis and Organocatalysis

The indole framework is a cornerstone in the design of advanced catalysts, particularly in the rapidly evolving field of asymmetric organocatalysis, which uses small organic molecules to catalyze chemical reactions. scienceopen.com

Design of Chiral Catalysts Incorporating Indole Scaffolds

Indole-based chiral heterocycles are critical components of many chiral catalysts and ligands. acs.org The development of methods to synthesize these structures with high enantioselectivity is a major focus of modern chemistry. acs.orgnih.gov Organocatalysis, in particular, has provided powerful strategies for constructing complex chiral molecules from indole precursors. acs.orgscienceopen.com

Researchers have designed intricate chiral scaffolds based on the indole nucleus, such as:

Axially Chiral Indolyl-Pyrroloindoles: These have been synthesized via organocatalytic asymmetric cycloaddition, creating catalysts with both axial and central chirality. acs.org

Spirocyclic Indole-Based Compounds (SPINDOLEs): Formed from the reaction of indoles and acetone, these C₂-symmetric scaffolds are effective in promoting highly selective reactions. nih.gov

Bifunctional Catalysts: Many organocatalysts, like the amino acid proline, feature both a basic site (amine) and an acidic site (carboxylic acid). youtube.com

This compound possesses the key features to serve as a precursor for such catalysts. The indole N-H, the C2 and C3 positions, and the carboxylic acid group all provide sites for modification to build a chiral environment. The cyano group can be retained to modulate the electronic properties of the catalyst or be chemically transformed into other functional groups.

Table 1: Examples of Catalytic Strategies Using Indole Scaffolds

Catalytic StrategyIndole Derivative TypeReaction TypeKey Feature
Asymmetric Cycloaddition3,3′-Bisindoles(2 + 3) CycloadditionConstruction of axially chiral scaffolds acs.org
Friedel–Crafts ReactionVarious IndolesAlkylation/Conjugate AdditionAccess to optically active C3-functionalized indoles nih.gov
Bifunctional CatalysisIndoles with acidic/basic sitesAldol/Michael ReactionsMimics enzymatic catalysis with defined transition states youtube.com
Cascade Reactions3-Cyano-4-styrylcoumarinsthia-Michael/aldol/annulationStereocontrolled synthesis of complex polyheterocycles nih.gov

Use as Ligands in Metal-Catalyzed Reactions

Indole derivatives are frequently used as ligands in transition metal-catalyzed reactions. nih.gov The indole ring can coordinate to a metal center in several ways, and the presence of additional donor atoms on the indole scaffold can create multidentate ligands that stabilize the metal complex and influence its reactivity. nih.govrsc.org

The carboxylic acid group, in particular, is a valuable functional group in ligand design. Palladium-catalyzed reactions often employ carboxylate ligands, and the addition of carboxylic acids can significantly impact reaction efficiency. nih.gov this compound can act as a ligand through its indole nitrogen or, more likely, through the deprotonated carboxylate group. This allows it to participate in a variety of metal-catalyzed processes, including:

C-H Functionalization: Transition metal catalysts are widely used to directly functionalize the C-H bonds of indoles. rsc.orgsioc-journal.cn

Reductive Alkylation: Cobalt-based systems have been developed for the C3-alkylation of indoles using carboxylic acids as one of the reactants. scispace.com

Cross-Coupling Reactions: The carboxylate can act as a supporting ligand in palladium-catalyzed cross-coupling reactions, influencing the stability and activity of the catalytic species. nih.gov

The dual functionality of this compound (the indole core and the carboxylate) makes it an attractive candidate for developing new, efficient metal-ligand complexes for a range of synthetic transformations.

Synthetic Building Block for Complex Molecule Synthesis

One of the most significant applications of this compound is its role as a versatile starting material or intermediate in the synthesis of more complex molecules. The presence of three distinct functional handles—the indole N-H, the carboxylic acid at C3, and the cyano group at C5—allows for selective and sequential chemical modifications.

Its utility as a building block is demonstrated in several synthetic strategies. For instance, it can be prepared via the direct C-H carboxylation of 5-cyanoindole (B20398), making it an accessible intermediate. chemicalbook.com More complex structures can be built from precursors containing the 5-cyano-indole motif. A domino synthesis strategy has been developed to produce 1,2,5-trisubstituted 1H-indole-3-carboxylic esters starting from methyl 2-(5-cyano-2-fluorophenyl)acetate, showcasing the assembly of the functionalized indole core. mdpi.com

Furthermore, derivatives of the core structure are used in advanced annulation reactions. In a rhodium-catalyzed oxidative [3 + 2] cascade annulation, 1-methyl-1H-indole-3-carbaldehyde bearing a 5-cyano group reacts with alkynes to construct complex polycyclic frameworks like cyclopenta[b]indol-1(4H)-one. acs.org This highlights how the 5-cyano-indole scaffold serves as a key platform for building molecular complexity with high efficiency.

Precursor for Alkaloid Synthesis and Natural Product Analogs

The indole ring is a fundamental structural motif in a vast number of alkaloids and other natural products, many of which exhibit significant biological activity. nih.gov Consequently, functionalized indoles like this compound are highly sought-after starting materials for the total synthesis of these complex molecules and for the creation of novel analogs.

The indole nucleus is an electron-rich heterocycle, making it amenable to various electrophilic substitution reactions, typically at the C3 position. nih.gov The presence of both a cyano group at the C5 position and a carboxylic acid at the C3 position provides multiple strategic advantages in synthesis. The electron-withdrawing nature of the cyano group modifies the reactivity of the indole ring, and both functional groups serve as versatile handles for elaboration into more complex structures.

Research has demonstrated the synthesis of various 1,2,5-trisubstituted 1H-indole-3-carboxylic esters starting from precursors like methyl 2-(5-cyano-2-fluorophenyl)acetate. mdpi.com These methods allow for the construction of a highly substituted indole core, which is a common feature in many natural products. For example, a domino reaction involving an aza-Michael addition, an SNAr ring closure, and subsequent air oxidation can produce these indole structures in good yields. mdpi.com The reaction conditions can be tuned based on the activating group, with cyano-activated substrates typically requiring higher temperatures (125–130 °C) than nitro-activated ones. mdpi.com

The data below illustrates the synthesis of several natural product analogs based on the 5-cyano-1H-indole-3-carboxylate scaffold.

Compound NameYieldMelting Point (°C)Key Spectral Data
Methyl 1-benzyl-5-cyano-2-phenyl-1H-indole-3-carboxylate82%190–192IR: 2232 (C≡N), 1703 (C=O) cm⁻¹
Methyl 5-cyano-1-phenethyl-2-phenyl-1H-indole-3-carboxylate96%183–184IR: 2234 (C≡N), 1700 (C=O) cm⁻¹
Methyl 5-cyano-2-(4-methylphenyl)-1-phenethyl-1H-indole-3-carboxylateNot specifiedNot specifiedAnal. Calcd for C₂₆H₂₂N₂O₂: C, 79.17; H, 5.62; N, 7.10. Found: C, 79.11; H, 5.59; N, 7.04.

These examples underscore the role of the 5-cyano-indole-3-carboxylate core as a template for generating libraries of complex molecules that mimic the structures of natural alkaloids, facilitating further investigation into their biological activities. mdpi.com

Intermediate in the Synthesis of Agrochemicals and Dyes

The inherent biological activity of indole-containing molecules is not limited to pharmaceuticals. The indole-3-acetic acid scaffold, in particular, is the basis for auxins, a class of plant hormones that regulate growth. beilstein-journals.orgfrontiersin.org This has made indole-3-carboxylic acid and its derivatives prime targets for the development of new agrochemicals, such as herbicides. beilstein-journals.orgfrontiersin.org

By designing molecules that mimic natural auxins, chemists can create compounds that disrupt normal plant growth, acting as effective herbicides. frontiersin.org A recent study detailed the design and synthesis of a series of novel indole-3-carboxylic acid derivatives intended to act as antagonists of the auxin receptor protein TIR1. frontiersin.org Many of these synthesized compounds showed excellent inhibition of both root and shoot growth in dicot and monocot weeds. frontiersin.org The synthesis of these agrochemicals often involves multi-step sequences where a functionalized indole core, such as one derived from this compound, could serve as a key intermediate. For instance, a flow chemistry approach has been successfully used to scale up the production of an auxin mimic-based herbicide, demonstrating the industrial relevance of these synthetic pathways. beilstein-journals.org

In addition to agriculture, indole derivatives are important in the dye industry. rsc.org The indole structure is a key component of many synthetic dyes, particularly cyanine (B1664457) dyes, which are known for their sharp absorption bands and fluorescent properties. researchgate.net While a direct application of this compound in a commercial dye was not found, its precursor, 5-cyanoindole, is listed as a compound used in dye applications. The indole moiety typically forms the heterocyclic base of the cyanine chromophore, and functional groups like the cyano and carboxylic acid can be used to tune the dye's spectral properties (color, fluorescence) and solubility, or to provide a reactive site for covalent attachment to other molecules like proteins or nucleic acids. researchgate.net

Development of New Chemical Probes for Research

In recent years, the indole scaffold has been extensively used to design and develop small-molecule fluorescent probes for molecular recognition and imaging. rsc.org These chemical probes are powerful tools for detecting and visualizing specific analytes—such as metal ions, anions, and neutral molecules—in biological, environmental, and agricultural samples. rsc.org

Indole derivatives are well-suited for this purpose due to their inherent fluorescence and the ability to modify their photophysical properties through chemical substitution. nih.gov The development of a probe often relies on a donor-π-acceptor (D-π-A) architecture, where the indole can act as the electron donor or part of the conjugated π-system. nih.gov The introduction of an electron-withdrawing group, such as the nitrile (cyano) group, and a conjugating handle like a carboxylic acid, makes this compound a highly valuable building block for such probes.

Key applications and design principles for indole-based probes include:

pH Sensing: The nitrogen atom in the indole ring can be protonated, leading to dramatic changes in color and fluorescence, which allows for the design of sensitive pH sensors. nih.gov

Ion Detection: By incorporating specific binding sites, indole-based probes can be made selective for certain metal ions like Cr³⁺ or anions like cyanide. rsc.orgnih.gov

Bioimaging: Probes with near-infrared (NIR) emission are particularly useful for in vivo imaging because they minimize background interference from biological samples. sioc-journal.cnnih.gov Indole heptamethine dyes are a prominent class of NIR probes. sioc-journal.cn A recently developed NIR probe, Indo-H₂O₂, successfully detected hydrogen peroxide in living cells and was used for real-time monitoring in zebrafish, preferentially accumulating in the gallbladder. nih.gov

Polarity Sensing: The fluorescence of rationally designed indole-based dyes can be highly sensitive to the polarity of their microenvironment. This property has been exploited to create probes that can track changes in the polarity of lipid droplets within cells, which is relevant to studying diseases like Parkinson's. acs.org

The synthesis of a spiropyran fluorophore containing a 5-carboxy indole moiety demonstrates the direct use of this type of functionalized indole in creating advanced photochromic materials that can act as fluorescent probes for proteins. mdpi.com

Analytical Method Development (Beyond Basic Identification)

The detection and quantification of this compound and its metabolites or derivatives in complex samples, such as biological fluids or environmental media, require sophisticated analytical methods that go beyond simple identification.

Derivatization for Enhanced Detection in Complex Matrices

One of the primary challenges in analyzing carboxylic acids by methods like liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) is their often poor ionization efficiency in the commonly used positive-ion mode. Chemical derivatization is a powerful strategy to overcome this limitation. The process involves reacting the carboxylic acid group with a reagent to attach a new functional group that enhances detection.

A simple and practical derivatization procedure has been developed that significantly improves the detection of carboxylic acids. nih.gov In this method, the carboxylic acid is reacted with a reagent like 2-picolylamine (PA) in the presence of coupling agents. The resulting PA-derivative is highly responsive in positive-ion ESI-MS and produces characteristic product ions during MS/MS analysis, enabling highly sensitive and selective detection using selected reaction monitoring (SRM). nih.gov For a range of biologically important carboxylic acids, this derivatization increased detection responses by 9- to 158-fold, with limits of detection in the low femtomole range. nih.gov This method was successfully applied to detect trace amounts of acids in human saliva, highlighting its utility for complex biological matrices. nih.gov

Other derivatization strategies for carboxylic acids include:

Esterification: Converting the acid to an ester using fluorescent diazoalkanes like 9-anthryldiazomethane (B78999) (ADAM) to allow for fluorescence detection. researchgate.net

Amine Conversion: Reacting the acid with a protected diamine, followed by deprotection, to convert the carboxylic acid into a primary amine. This new amine group can then be labeled with a wide variety of commercially available amine-reactive fluorescent dyes or tags. researchgate.net

These methods are broadly applicable and could be readily adapted for the analysis of this compound, where the carboxylic acid provides a specific site for derivatization.

Development of Specific Assays for Detection in Research Samples (e.g., in vitro biological media, environmental samples)

Developing a specific assay for a compound like this compound in research samples is crucial for understanding its metabolic fate, environmental persistence, or its mechanism of action in a biological system (e.g., as an agrochemical). rsc.org

An example of such an assay development can be seen in the study of indolic metabolites in the plant Arabidopsis thaliana. uni.lu In response to stress (induced by silver nitrate), the plant produces derivatives of indole-3-carboxylic acid (ICOOH). To quantify these, researchers developed an assay involving enzymatic treatment with glucosidase to release the core ICOOH molecule from its glucose conjugates, followed by analysis. This allowed them to determine that the total accumulation of ICOOH derivatives was comparable to that of the well-known defense compound camalexin. uni.lu

The development of a robust assay for this compound would likely involve an LC-MS/MS method. The key parameters for such an assay are presented in the table below, based on predictive models and methods for similar compounds.

Analytical ParameterDescription / Predicted ValueReference
Molecular FormulaC₁₀H₆N₂O₂ uni.lu
Monoisotopic Mass186.04292 Da uni.lu
Predicted [M-H]⁻ ion (m/z)185.03564 uni.lu
Predicted [M+H]⁺ ion (m/z)187.05020 uni.lu
Detection MethodLC-MS/MS, potentially with derivatization (e.g., with 2-picolylamine) for enhanced sensitivity. nih.gov
Sample TypesIn vitro biological media, plant tissues, environmental water or soil samples. rsc.orguni.lu

By combining a selective sample extraction, derivatization for enhanced signal, and highly specific MS/MS detection, a quantitative assay can be established to measure this compound at very low concentrations in a variety of research samples.

Future Research Directions and Unexplored Avenues

Advancements in Asymmetric Synthesis of 5-cyano-1H-indole-3-carboxylic Acid and its Chiral Derivatives

The development of stereoselective synthetic methods to access chiral derivatives of this compound is a paramount objective for future research. While methods for the synthesis of racemic indolecarboxylic acids are established, the enantioselective synthesis of this specific scaffold remains an area ripe for innovation. Future efforts will likely focus on the design and application of novel chiral catalysts and synthetic strategies to control the stereochemistry at various positions of the indole (B1671886) ring and its substituents.

One promising avenue is the exploration of chiral transition-metal catalysis . Building upon the success of enantioselective C-H functionalization in related indole systems, the development of chiral cobalt, rhodium, or iridium complexes could enable the direct asymmetric introduction of the carboxylic acid or cyano group, or the functionalization of the indole core. For instance, the use of a chiral carboxylic acid (CCA) as a co-catalyst with an achiral Cp*Co(III) complex has shown promise in enantioselective 1,4-addition reactions of indoles to maleimides, suggesting a potential strategy for the asymmetric functionalization of the 5-cyanoindole (B20398) core. researchgate.net

Another area of focus will be the development of organocatalytic asymmetric methods . Chiral Brønsted acids, phase-transfer catalysts, or N-heterocyclic carbenes could be designed to catalyze key bond-forming reactions in the synthesis of chiral this compound derivatives. Furthermore, the asymmetric Fukuyama indole synthesis , which has been successfully employed for related compounds, could be adapted to utilize chiral auxiliaries or catalysts to afford enantioenriched products. researchgate.net

The chiral resolution of racemic this compound and its derivatives will also remain a valuable tool. The development of more efficient and scalable resolution techniques, such as the use of novel chiral resolving agents or enzymatic methods, will be crucial for accessing enantiomerically pure compounds for biological evaluation and as chiral building blocks.

A summary of potential asymmetric synthetic strategies is presented in Table 1.

Table 1: Potential Strategies for Asymmetric Synthesis

Strategy Catalyst/Reagent Type Potential Application
Chiral Transition-Metal Catalysis Chiral Co, Rh, Ir complexes Direct asymmetric C-H functionalization
Organocatalysis Chiral Brønsted acids, phase-transfer catalysts Enantioselective cyclization or functionalization
Asymmetric Fukuyama Indole Synthesis Chiral auxiliaries or catalysts Synthesis of enantioenriched indole core

Novel Reactivity Modes and Mechanistic Discoveries

Exploring the untapped reactivity of this compound is crucial for expanding its synthetic utility. The interplay between the electron-withdrawing cyano group at the C5-position and the carboxylic acid at the C3-position can lead to unique reactivity patterns that are yet to be fully understood.

Future research will likely investigate novel cyclization reactions . The carboxylic acid moiety can act as an internal nucleophile, and its reaction with other functional groups introduced onto the indole scaffold could lead to the formation of novel heterocyclic systems. The regioselectivity of such intramolecular cyclizations, potentially influenced by acid or base catalysts, warrants systematic investigation. acs.org

The development of new functionalization reactions at various positions of the indole ring is another important direction. This includes exploring late-stage C-H activation strategies to introduce new substituents at the C2, C4, C6, and C7 positions, which could be influenced by the existing cyano and carboxylic acid groups.

A deeper mechanistic understanding of existing and new reactions is paramount. For instance, in the domino synthesis of 1,2,5-trisubstituted 1H-indole-3-carboxylic esters from methyl 2-(5-cyano-2-fluorophenyl)acetate, a presumed mechanism involving a [3+2] cyclization has been proposed. mdpi.com Future studies employing computational methods, kinetic analysis, and isotopic labeling will be essential to validate and refine such proposed mechanisms. Similarly, investigating the mechanism of the rhodium-catalyzed oxidative [3+2] cascade annulation of the related 5-cyano-1H-indole-3-carbaldehyde could provide valuable insights into the reactivity of the 5-cyanoindole scaffold. acs.org

Integration with Emerging Technologies in Chemical Synthesis and Characterization

The adoption of emerging technologies can significantly accelerate the discovery and development of new applications for this compound.

Flow chemistry offers a powerful platform for the safe, efficient, and scalable synthesis of this compound and its derivatives. beilstein-journals.orgnih.govbeilstein-journals.orgnih.govuc.pt Continuous-flow reactors can enable precise control over reaction parameters, facilitate the use of hazardous reagents, and allow for rapid optimization of reaction conditions. The development of integrated flow systems for the multi-step synthesis of complex derivatives of this compound is a key area for future research.

Machine learning and artificial intelligence are poised to revolutionize the way chemical research is conducted. nih.govrjptonline.orgresearchgate.netmit.edumit.edu These tools can be employed to:

Predict reactivity and optimize reaction conditions: Machine learning models can be trained on existing reaction data to predict the outcome of new reactions and identify optimal conditions, thereby reducing the number of experiments required.

Discover novel reactions: By analyzing vast datasets of chemical transformations, machine learning algorithms may identify novel and unexpected reactivity patterns for this compound.

Aid in the design of new derivatives: Algorithms can be used to design new derivatives with desired properties, such as enhanced biological activity or specific material characteristics.

The integration of these computational tools with automated synthesis platforms will create a closed-loop system for the rapid discovery and optimization of new chemical entities based on the this compound scaffold.

Theoretical Predictions for New Applications in Niche Materials Science or Catalysis

Computational chemistry, particularly Density Functional Theory (DFT) , will play a pivotal role in predicting and understanding the potential of this compound in materials science and catalysis. arxiv.orgmdpi.com

In materials science , DFT calculations can be used to predict the electronic and optical properties of materials incorporating the this compound moiety. For example, theoretical studies can predict properties such as:

Band gap energies: To assess their potential as organic semiconductors.

Non-linear optical properties: For applications in photonics and optoelectronics.

Self-assembly behavior: To design novel supramolecular structures.

These theoretical predictions can guide the rational design and synthesis of new functional materials.

In the field of catalysis , theoretical studies can explore the potential of this compound and its derivatives as organocatalysts . DFT calculations can be used to:

Model reaction mechanisms: To understand how the molecule might catalyze specific transformations.

Predict catalytic activity and selectivity: To identify promising candidates for experimental investigation.

Design new catalysts: By modifying the structure of the molecule to enhance its catalytic performance.

Table 2 highlights potential areas of theoretical investigation for this compound.

Table 2: Theoretical Predictions for Niche Applications

Field Property to Predict Potential Application
Materials Science Electronic Band Gap Organic Semiconductors
Materials Science Non-linear Optical Properties Photonics
Catalysis Reaction Mechanisms Organocatalysis

Deepening Mechanistic Understanding of In Vitro Biological Interactions through Advanced Biophysical Techniques

To fully exploit the therapeutic potential of this compound and its derivatives, a detailed understanding of their interactions with biological targets at the molecular level is essential. Advanced biophysical techniques will be instrumental in elucidating these mechanisms.

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful techniques for quantifying the thermodynamics and kinetics of binding events. nih.govlabmanager.com These methods can provide crucial data on:

Binding affinity (K_d)

Enthalpy (ΔH) and entropy (ΔS) of binding

Association (k_on) and dissociation (k_off) rates

This information is vital for structure-activity relationship (SAR) studies and for optimizing the binding of these compounds to their protein targets.

Nuclear Magnetic Resonance (NMR) spectroscopy offers a wealth of information about protein-ligand interactions in solution. nih.govnih.gov Techniques such as saturation transfer difference (STD) NMR and chemical shift perturbation (CSP) mapping can identify the binding epitope on the ligand and the protein, respectively. Furthermore, advanced NMR techniques can probe the dynamic changes in both the ligand and the protein upon binding, providing insights into the mechanism of action.

X-ray crystallography can provide high-resolution three-dimensional structures of this compound derivatives in complex with their target proteins. sci-hub.sesigmaaldrich.com These structures are invaluable for understanding the precise molecular interactions that govern binding and for guiding the rational design of more potent and selective inhibitors. Molecular docking studies, which have been applied to related indole derivatives, can serve as a starting point for identifying potential binding modes and for prioritizing compounds for crystallographic studies. nih.govmdpi.com

By combining these advanced biophysical techniques, researchers can build a comprehensive picture of the molecular basis of the biological activity of this compound and its derivatives, paving the way for the development of novel therapeutic agents.

Q & A

Q. What are the optimal synthetic routes for 5-cyano-1H-indole-3-carboxylic acid, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as cyano group introduction via nucleophilic substitution or palladium-catalyzed cyanation. Key steps include:
  • Intermediate preparation : Start with indole-3-carboxylic acid derivatives (e.g., halogenated precursors).
  • Cyanation : Use reagents like CuCN or KCN under controlled temperatures (60–100°C) in polar aprotic solvents (DMF, DMSO) .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) improves purity. Optimize catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄) to minimize side reactions .
    Critical Parameters : Monitor pH during carboxylation to prevent decarboxylation.

Q. How should researchers address solubility challenges during experimental preparation of this compound?

  • Methodological Answer :
  • Solvent Selection : Test DMSO, methanol, or aqueous buffers (pH 7–9) for stock solutions. Pre-warm solvents to 37°C and sonicate for 10–15 minutes to enhance dissolution .
  • Storage : Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store at –80°C for long-term stability (up to 6 months) or –20°C for short-term use (1 month) .
  • In Vivo Formulation : Use co-solvents like PEG300 or Tween 80 (10–20% v/v) to improve bioavailability .

Q. What precautions are recommended for handling this compound given limited safety data?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators if handling powders to avoid inhalation .
  • Ventilation : Work in a fume hood with negative pressure. Avoid drainage contamination due to unknown ecotoxicity .
  • First Aid : For skin contact, rinse with water for 15 minutes; consult a physician and provide the SDS .

Advanced Research Questions

Q. How can discrepancies in crystallographic data for this compound derivatives be resolved using modern refinement software?

  • Methodological Answer :
  • Data Collection : Use high-resolution X-ray diffraction (λ = 0.710–1.541 Å) to resolve electron density ambiguities.
  • Refinement : Apply SHELXL for small-molecule refinement, leveraging restraints for disordered atoms. For macromolecular interactions (e.g., protein-ligand complexes), use SHELXPRO to refine twinned data .
  • Validation : Cross-check with PLATON or Mercury to detect hydrogen bonding anomalies (e.g., O–H···N interactions) .

Q. What strategies are effective for achieving regioselective substitution on the indole ring during synthesis?

  • Methodological Answer :
  • Directing Groups : Introduce electron-withdrawing groups (e.g., –COOH at C3) to direct cyanation to C5 via steric and electronic effects .
  • Catalytic Systems : Use Pd/Cu bimetallic catalysts for C–H activation at specific positions. For example, Pd(OAc)₂ with 1,10-phenanthroline enhances C5 selectivity .
  • Kinetic Control : Optimize reaction time (2–4 hours) and temperature (80–100°C) to favor thermodynamically stable products .

Q. How can computational modeling predict the reactivity of this compound in biological systems?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases). Parameterize the cyano group’s partial charge using DFT calculations (B3LYP/6-31G*) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds (e.g., between –COOH and active-site residues) .
  • ADMET Prediction : Employ SwissADME to estimate solubility (LogS) and permeability (Caco-2), adjusting substituents to improve pharmacokinetics .

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-cyano-1H-indole-3-carboxylic Acid
Reactant of Route 2
Reactant of Route 2
5-cyano-1H-indole-3-carboxylic Acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.